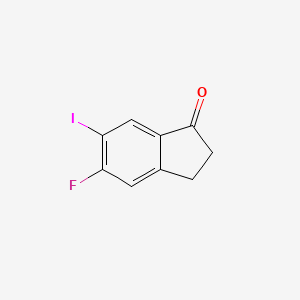![molecular formula C11H25NO5Si B15064197 Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 142348-04-7](/img/structure/B15064197.png)
Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C11H25NO5Si and a molecular weight of 279.41 g/mol . It is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a trimethoxysilyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of tert-butyl carbamate with 3-(trimethoxysilyl)propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Wirkmechanismus
The mechanism of action of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N,N-bis[3-(trimethoxysilyl)propyl]carbamate: Contains two trimethoxysilyl groups, offering enhanced reactivity and functionality.
tert-Butyl carbamate: Lacks the trimethoxysilyl group, making it less versatile in certain applications.
Uniqueness
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate is unique due to its combination of a carbamate group and a trimethoxysilyl group, providing both stability and reactivity. This makes it particularly valuable in applications requiring strong adhesion, durability, and the ability to undergo further functionalization .
Eigenschaften
CAS-Nummer |
142348-04-7 |
|---|---|
Molekularformel |
C11H25NO5Si |
Molekulargewicht |
279.40 g/mol |
IUPAC-Name |
tert-butyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C11H25NO5Si/c1-11(2,3)17-10(13)12-8-7-9-18(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
InChI-Schlüssel |
HTKRZVLDPRMENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)




![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)






